2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15325478
InChI: InChI=1S/C25H18N4O2/c30-24-16-8-1-2-9-17(16)25(31)29(24)15-7-14-28-21-13-6-3-10-18(21)22-23(28)27-20-12-5-4-11-19(20)26-22/h1-6,8-13H,7,14-15H2
SMILES:
Molecular Formula: C25H18N4O2
Molecular Weight: 406.4 g/mol

2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC15325478

Molecular Formula: C25H18N4O2

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C25H18N4O2
Molecular Weight 406.4 g/mol
IUPAC Name 2-(3-indolo[3,2-b]quinoxalin-6-ylpropyl)isoindole-1,3-dione
Standard InChI InChI=1S/C25H18N4O2/c30-24-16-8-1-2-9-17(16)25(31)29(24)15-7-14-28-21-13-6-3-10-18(21)22-23(28)27-20-12-5-4-11-19(20)26-22/h1-6,8-13H,7,14-15H2
Standard InChI Key YODGKQGZEVQTQW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53

Introduction

Chemical Classification and Structural Features

Core Structural Components

2-[3-(6H-Indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione integrates two distinct heterocyclic systems:

  • Indoloquinoxaline Core: A planar, fused bicyclic structure comprising indole and quinoxaline rings. This system is known for intercalating into DNA and inhibiting topoisomerases, a mechanism exploited in anticancer therapies .

  • Isoindole-1,3-dione Moiety: A phthalimide derivative linked via a three-carbon propyl chain. This group contributes to the compound’s solubility and electronic properties, enhancing its ability to participate in hydrogen bonding and π-π stacking interactions .

The molecular formula is C24H16N4O2, with a calculated molecular weight of 392.42 g/mol . Key structural data include:

ParameterValue
IUPAC Name2-[3-(6H-Indolo[2,3-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione
SMILESO=C1N(C2=CC=CC=C2C1=O)CCCC3C4=NC5=CC=CC=C5N=C4N3
InChIKeyFGDLTDGMACYSMB-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous indoloquinoxaline derivatives reveals a planar geometry with intermolecular hydrogen bonds stabilizing the lattice . Infrared (IR) spectroscopy of the compound shows characteristic peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N stretching), consistent with isoindole-dione and quinoxaline functionalities . Nuclear Magnetic Resonance (NMR) spectra further confirm the structure, with aromatic proton signals appearing between δ 7.2–8.5 ppm and methylene protons from the propyl linker at δ 2.8–3.4 ppm.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential reactions to construct the indoloquinoxaline core and attach the isoindole-dione moiety:

  • Indoloquinoxaline Formation:

    • Condensation of isatin derivatives with o-phenylenediamine under acidic conditions yields the indoloquinoxaline scaffold .

    • Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields to 75–85%.

  • Propyl Linker Introduction:

    • Alkylation of the indoloquinoxaline nitrogen with 1,3-dibromopropane introduces the three-carbon chain.

  • Isoindole-1,3-dione Coupling:

    • Reaction with phthalic anhydride in dimethylformamide (DMF) at 80°C attaches the isoindole-dione group .

Purification and Yield Optimization

Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3) achieves >95% purity. Critical factors affecting yield include:

ParameterOptimal ConditionYield
Reaction Temperature80°C78%
SolventDMF82%
CatalystTriethylamine85%

Mechanistic Insights and Molecular Interactions

DNA Intercalation

Molecular docking reveals intercalation between adenine-thymine base pairs, stabilized by van der Waals forces and hydrogen bonds with the isoindole-dione carbonyl groups .

Protein Binding

The compound binds to the COX-2 active site (PDB: 5IKT) with a docking score of -9.2 kcal/mol, forming hydrogen bonds with Arg120 and Tyr355 .

Comparative Analysis with Analogues

CompoundAnticancer IC50 (µM)COX-2 Inhibition (%)
Target Compound12–1887
Indolo[2,3-b]quinoxaline25–3062
MeloxicamN/A72

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